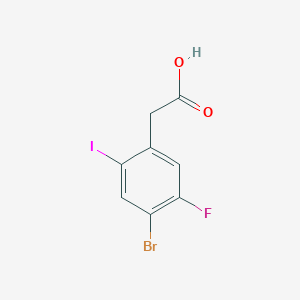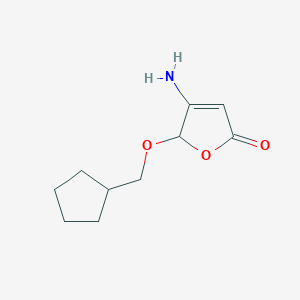
4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of mucochloric acid with cyclopentylmethanol under specific conditions to form the cyclopentylmethoxy derivative. This intermediate is then subjected to further reactions to introduce the amino group and form the final furanone structure .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.
Applications De Recherche Scientifique
4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Biological Research: It is used in receptor binding assays to study interactions with specific biological targets.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one include other furanones with different substituents, such as:
- 4-Amino-2(5H)-furanones with different alkyl or aryl groups.
- 5-Alkyloxy-4-amino-2(5H)-furanones .
Uniqueness
What sets this compound apart is its specific cyclopentylmethoxy substituent, which can impart unique biological and chemical properties. This structural feature may influence its reactivity, binding affinity to biological targets, and overall stability.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-amino-2-(cyclopentylmethoxy)-2H-furan-5-one |
InChI |
InChI=1S/C10H15NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h5,7,10H,1-4,6,11H2 |
Clé InChI |
YDAJJXXWRCQAOI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2C(=CC(=O)O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
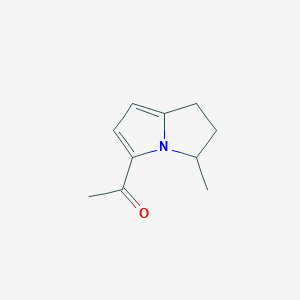
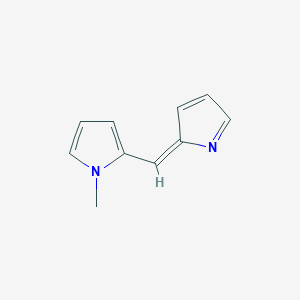

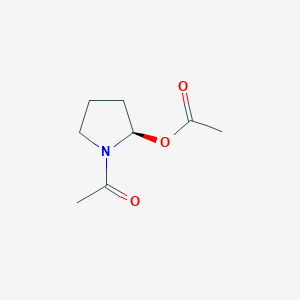
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)
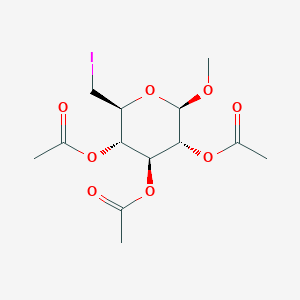

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
